6-amino-1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 3,4,5-trimethoxyphenyl group in the molecule enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
Preparation Methods
The synthesis of 6-amino-1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method involves the reaction of aryl aldehyde, malononitrile, hydrazine hydrate, and diethyl acetylenedicarboxylate under specific conditions . The reaction is often carried out using a grinding method, which is an eco-friendly approach that minimizes the use of solvents and reduces reaction times . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetyl chloride, benzoyl chloride, and benzyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anti-cancer agent by inhibiting key proteins such as tubulin and heat shock protein 90 (Hsp90) . Additionally, it has demonstrated anti-fungal, anti-bacterial, and anti-viral properties, making it a versatile compound for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it inhibits tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer effects . It also interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and other key proteins involved in cellular processes . These interactions disrupt the normal functioning of cells, leading to therapeutic effects such as anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Compared to other similar compounds, 6-amino-1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of the 3,4,5-trimethoxyphenyl group and the pyrano[2,3-c]pyrazole core. This combination enhances its pharmacological properties and broadens its range of biological activities . Similar compounds include other pyrano[2,3-c]pyrazole derivatives and compounds containing the 3,4,5-trimethoxyphenyl group, such as colchicine and combretastatin derivatives . These compounds share some biological activities but differ in their specific molecular targets and therapeutic applications .
Properties
Molecular Formula |
C28H24N4O4 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
6-amino-1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C28H24N4O4/c1-33-21-14-18(15-22(34-2)26(21)35-3)23-20(16-29)27(30)36-28-24(23)25(17-10-6-4-7-11-17)31-32(28)19-12-8-5-9-13-19/h4-15,23H,30H2,1-3H3 |
InChI Key |
SAVRRISSMPTKQV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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